molecular formula C10H11NO5 B13000834 Ethyl 3-(hydroxymethyl)-4-nitrobenzoate

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate

Cat. No.: B13000834
M. Wt: 225.20 g/mol
InChI Key: FUWBIXKMLYIVJC-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate is a substituted benzoic acid ester featuring a hydroxymethyl (-CH$2$OH) group at the 3-position and a nitro (-NO$2$) group at the 4-position of the aromatic ring. Its molecular formula is C${10}$H${11}$NO$_5$, with a molecular weight of 233.20 g/mol. The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-2-16-10(13)7-3-4-9(11(14)15)8(5-7)6-12/h3-5,12H,2,6H2,1H3

InChI Key

FUWBIXKMLYIVJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxymethyl)-4-nitrobenzoate typically involves the esterification of 3-(hydroxymethyl)-4-nitrobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-nitrobenzoic acid.

    Reduction: Ethyl 3-(hydroxymethyl)-4-aminobenzoate.

    Substitution: Ethyl 3-(hydroxymethyl)-4-(substituted)benzoate.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-4-nitrobenzoate depends on the specific application and the target molecule. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

The table below compares key structural features and physical properties of Ethyl 3-(hydroxymethyl)-4-nitrobenzoate with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Key Spectral Features (FT-IR/NMR)
This compound C${10}$H${11}$NO$_5$ 233.20 -CH$2$OH (3), -NO$2$ (4) Not reported O-H stretch: 3200–3600 cm$^{-1}$; C=O: ~1710 cm$^{-1}$
Ethyl 4-hydroxy-3-nitrobenzoate C$9$H$9$NO$_5$ 211.17 -OH (4), -NO$_2$ (3) Not reported O-H stretch: 3300 cm$^{-1}$; NO$_2$: 1520 cm$^{-1}$
Ethyl 4-nitrobenzoate C$9$H$9$NO$_4$ 195.18 -NO$_2$ (4) 55–57 C=O: 1712 cm$^{-1}$; NO$_2$: 1367, 1520 cm$^{-1}$
Ethyl 3-nitrobenzoate C$9$H$9$NO$_4$ 195.18 -NO$_2$ (3) Not reported C=O: ~1720 cm$^{-1}$; NO$_2$: 1530 cm$^{-1}$
Ethyl 4-(cyclohexylamino)-3-nitrobenzoate C${15}$H${20}$N$2$O$4$ 292.33 -NH-C$6$H${11}$ (4), -NO$_2$ (3) Not reported N-H stretch: ~3400 cm$^{-1}$; NO$_2$: 1525 cm$^{-1}$
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate C${11}$H${13}$NO$_6$S 287.29 -SO$2$CH$3$ (3), -NO$2$ (5), -CH$3$ (4) Not reported SO$2$: 1350–1150 cm$^{-1}$; NO$2$: 1520 cm$^{-1}$

Key Observations :

  • Polarity: The hydroxymethyl group in this compound increases hydrophilicity compared to non-hydroxylated analogues (e.g., Ethyl 4-nitrobenzoate).
  • Melting Points: Ethyl 4-nitrobenzoate’s higher symmetry contributes to its defined melting point (55–57°C), while bulkier substituents (e.g., cyclohexylamino in ) likely lower crystallinity.
  • Spectroscopy : The nitro group consistently shows absorption at 1520–1530 cm$^{-1}$ (FT-IR), while hydroxymethyl and sulfonyl groups introduce additional O-H or S=O stretches .
This compound

Multi-Component Assembly : Similar to ’s MCAP protocol, using ethyl benzoate derivatives, formaldehyde (for hydroxymethylation), and nitration agents .

Post-Functionalization : Introducing the hydroxymethyl group via reduction of a formyl intermediate (e.g., using NaBH$_4$) after nitration .

Comparison with Analogues:
  • Ethyl 4-Nitrobenzoate: Synthesized via zeolite-catalyzed esterification of 4-nitrobenzoic acid with ethanol under microwave irradiation (67% yield) .
  • Ethyl 4-(Cyclohexylamino)-3-Nitrobenzoate: Prepared via nucleophilic substitution of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine (24-hour reaction in THF) .
  • Sulfonyl Derivatives : Sulfonyl groups (e.g., in ) are introduced via oxidation of thioethers or direct sulfonation.

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